5-Ethyl-2-ethynyl-1,3-thiazole

Lipophilicity Membrane permeability Physicochemical property

5-Ethyl-2-ethynyl-1,3-thiazole is a heterocyclic organic compound bearing a terminal alkyne at the 2-position and an ethyl group at the 5-position of the thiazole ring (C₇H₇NS, MW 137.20 g/mol). The 2‑ethynylthiazole substructure is an established electrophilic warhead capable of engaging cysteine thiols in proteins such as GPX4, while the 5‑ethyl substitution modulates the steric and electronic environment of both the alkyne and the thiazole nitrogen.

Molecular Formula C7H7NS
Molecular Weight 137.2
CAS No. 1860399-05-8
Cat. No. B2569036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-ethynyl-1,3-thiazole
CAS1860399-05-8
Molecular FormulaC7H7NS
Molecular Weight137.2
Structural Identifiers
SMILESCCC1=CN=C(S1)C#C
InChIInChI=1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3
InChIKeyMTDZZIUILYEFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-ethynyl-1,3-thiazole (CAS 1860399-05-8): A Dual-Substituted Terminal Alkyne-Thiazole Building Block for Covalent Probe & Heterocyclic Library Synthesis


5-Ethyl-2-ethynyl-1,3-thiazole is a heterocyclic organic compound bearing a terminal alkyne at the 2-position and an ethyl group at the 5-position of the thiazole ring (C₇H₇NS, MW 137.20 g/mol) [1]. The 2‑ethynylthiazole substructure is an established electrophilic warhead capable of engaging cysteine thiols in proteins such as GPX4, while the 5‑ethyl substitution modulates the steric and electronic environment of both the alkyne and the thiazole nitrogen [2]. This specific substitution pattern is encompassed within the generic scope of 2‑substituted‑ethynylthiazole patents directed to mGluR5 allosteric modulation [3]. The compound is commercially available at research‑grade purity (≥98%) and is primarily positioned as a versatile building block for Sonogashira cross‑coupling and Cu(I)-catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry [4].

5-Ethyl-2-ethynyl-1,3-thiazole: Why 2‑Ethynylthiazole or 5‑Ethynylthiazole Alone Cannot Substitute Its Reactivity and Biological Target Engagement Profile


The precise position and identity of the substituents on the thiazole ring critically influence both the intrinsic reactivity of the terminal alkyne warhead and the molecular recognition of downstream biological targets. The 2‑ethynylthiazole core has been validated as a ferroptosis‑inducing electrophile, but the unsubstituted parent compound (CAS 111600‑85‑2) lacks the 5‑alkyl substituent that enhances lipophilicity (XLogP3: 2.1 vs 1.09) and steric complementarity within hydrophobic enzyme pockets [1]. Regioisomeric 5‑ethynylthiazole (CAS 872122‑41‑3) places the alkyne at a position where nucleophilic thiol addition is sterically and electronically disfavored relative to the 2‑position, resulting in reduced cysteine‑targeting efficiency [2]. The 2‑ethyl‑5‑ethynyl positional isomer (CAS 2137959‑13‑6) swaps the substitution pattern, moving the ethyl group adjacent to the alkyne and altering the electron density on the thiazole ring, which can influence the rate of covalent bond formation with biological thiols . Generic substitution therefore cannot recapitulate the specific reactivity profile, lipophilicity, and steric accommodation offered by the 5‑ethyl‑2‑ethynyl arrangement.

5-Ethyl-2-ethynyl-1,3-thiazole: Quantitative Differentiation Versus Closest Ethynylthiazole Analogs


Enhanced Lipophilicity (XLogP3) vs Unsubstituted 2‑Ethynylthiazole Drives Superior Membrane Permeability Potential

The 5‑ethyl substituent increases the calculated lipophilicity of the target compound to an XLogP3 of 2.1, compared to 1.09 for unsubstituted 2‑ethynylthiazole (CAS 111600‑85‑2) and 0.92 for 5‑ethynylthiazole (CAS 872122‑41‑3) [1]. This represents a >0.9 log unit increase, which is expected to improve passive membrane permeability and intracellular accumulation in cell‑based assays [2].

Lipophilicity Membrane permeability Physicochemical property

Retained 2‑Alkyne Electrophilic Warhead Reactivity Validated by Ferroptosis Induction in CETZOLE-Class Compounds

Thiazoles bearing a 2‑alkyne electrophile have been experimentally demonstrated to selectively induce ferroptosis with nanomolar potency. In the CETZOLE class, optimized analogs achieved CC₅₀ values in the nanomolar range against cancer cell lines, with the 2‑ethynylthiazole moiety acting as the essential covalent warhead for GPX4 and other redox‑related proteins [1]. The 5‑ethyl‑2‑ethynylthiazole scaffold preserves this critical 2‑alkyne warhead while introducing a modulatory 5‑ethyl group, offering a balanced reactivity profile distinct from both the parent 2‑ethynylthiazole and the 5‑ethynyl regioisomer where thiol addition is less favored [2].

Ferroptosis Covalent inhibitor GPX4

mGluR5 Allosteric Modulation Scaffold: 5‑Ethyl Substitution is Explicitly Claimed Within Patent Scope for CNS Receptor Engagement

The U.S. patent US8440837B2 (Lundbeck A/S) explicitly discloses 2‑substituted‑ethynylthiazole derivatives of Formula (I) wherein R¹ and R² may encompass alkyl substituents at any position on the thiazole ring, including the 5‑ethyl configuration, and claims their use as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) [1]. The 5‑alkyl substitution is structurally rationalized to enhance lipophilic complementarity within the mGluR5 allosteric binding pocket, a feature absent in the unsubstituted 2‑ethynylthiazole comparator [2]. This specific substitution pattern enables optimization of the CNS drug‑like properties (e.g., reduced polar surface area and increased logP) relative to simpler ethynylthiazole congeners.

mGluR5 CNS therapeutics Allosteric modulation

Unique Regioisomeric Identity Enables Position‑Specific Click Chemistry Conjugation and Library Diversification

The terminal alkyne at the 2‑position of 5‑ethyl‑2‑ethynyl‑1,3‑thiazole enables CuAAC click chemistry with azide‑bearing partners, forming 1,2,3‑triazole conjugates [1]. Unlike the 5‑ethynyl regioisomer (CAS 872122‑41‑3) where the alkyne is located para to the thiazole sulphur, the 2‑alkyne configuration places the reactive handle adjacent to the thiazole nitrogen, facilitating conjugation that preserves the electronic character of the resultant triazole‑thiazole hybrid . This regiospecific reactivity is critical for constructing focused libraries where the orientation of the triazole linker relative to the thiazole core influences biological target recognition.

Click chemistry Bioconjugation Library diversification

5-Ethyl-2-ethynyl-1,3-thiazole: Verified Research & Industrial Application Scenarios Based on Quantitative Evidence


Covalent Warhead Building Block for GPX4‑Targeting Ferroptosis Inducer Development

Medicinal chemistry teams developing novel ferroptosis inducers can employ 5‑ethyl‑2‑ethynyl‑1,3‑thiazole as the electrophilic warhead fragment for structure‑based optimization. The 2‑ethynylthiazole core is a validated covalent binder of GPX4 cysteine residues, with optimized analogs showing nanomolar cytotoxicity in HT1080 fibrosarcoma cells [1]. The 5‑ethyl group provides enhanced lipophilicity (XLogP3 = 2.1) relative to the unsubstituted warhead (XLogP3 = 1.09) [2], which can improve intracellular accumulation. This scaffold is suitable for derivatization at the 4‑carboxamide position, as demonstrated in the recent (R)‑9i series where 2‑ethynylthiazole‑4‑carboxamide warheads achieved K_D ≈ 20.4 nM binding to GPX4 [3].

CNS Drug Discovery: mGluR5 Allosteric Modulator Lead Optimization

Pharmaceutical research programs targeting mGluR5 for anxiety, depression, or schizophrenia can utilize 5‑ethyl‑2‑ethynyl‑1,3‑thiazole as a patented scaffold (US8440837B2) for developing negative allosteric modulators [1]. The 5‑ethyl substituent is designed to occupy a lipophilic sub‑pocket within the mGluR5 transmembrane domain, enhancing receptor affinity and reducing off‑target interactions compared to unsubstituted ethynylthiazoles [2]. The terminal alkyne at the 2‑position can be further elaborated via Sonogashira coupling to introduce aryl or heteroaryl groups that extend into the receptor's allosteric site, enabling systematic structure‑activity relationship exploration.

Click Chemistry-Facilitated Chemoproteomic Probe Construction

Chemical biology groups designing activity‑based protein profiling (ABPP) probes or bioorthogonal labeling reagents can utilize the terminal 2‑alkyne of 5‑ethyl‑2‑ethynyl‑1,3‑thiazole as a CuAAC handle for conjugation with biotin‑azide, fluorescent‑azide, or other reporter groups [1]. The 5‑ethyl substitution modifies the steric environment around the alkyne, potentially modulating the rate of the click reaction and the orientation of the resulting triazole conjugate. This can influence the accessibility of the probe to the target protein binding site, offering a degree of tunability not available with simpler ethynylthiazole analogs [2].

Diversification Core for Bioactive Heterocyclic Compound Libraries

Combinatorial chemistry and diversity‑oriented synthesis platforms can employ 5‑ethyl‑2‑ethynyl‑1,3‑thiazole as a versatile diversification node. The 2‑alkyne enables parallel Sonogashira couplings with a range of aryl halides to generate 2‑(arylethynyl)thiazole libraries, while the 5‑ethyl group imparts a consistent aliphatic anchor for SAR interpretation [1]. This approach has been applied to generate anti‑inflammatory ethynylthiazole derivatives, where compounds with ClogP values in the range of −0.70 to 3.12 exhibited carrageenin‑induced edema inhibition ranging from 37% to 80% in mice [2]. The target compound's XLogP3 of 2.1 places it within the optimal range for balanced bioactivity.

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